1-Hydroxy-2-methylquinolin-4(1H)-one is a compound belonging to the class of quinolones, which are heterocyclic aromatic organic compounds. This specific compound is characterized by a hydroxyl group at the 1-position, a methyl group at the 2-position, and a ketone at the 4-position of the quinoline ring. Quinolones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
The compound can be synthesized through various methods, often starting from simpler precursors such as isatoic anhydrides or 2-aminoacetophenones. These precursors undergo multiple chemical reactions to yield 1-hydroxy-2-methylquinolin-4(1H)-one.
1-Hydroxy-2-methylquinolin-4(1H)-one is classified as an organic compound and more specifically as a quinolone derivative. Its structure features a bicyclic system composed of a benzene ring fused to a pyridine ring.
There are several synthetic routes reported for the preparation of 1-hydroxy-2-methylquinolin-4(1H)-one:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using sodium hydride as a base has been noted to provide better yields than sodium ethoxide in certain reactions .
The molecular structure of 1-hydroxy-2-methylquinolin-4(1H)-one consists of:
The molecular formula is C₉H₇N₁O₂, with a molecular weight of approximately 163.16 g/mol. The compound exhibits tautomeric forms due to the presence of the hydroxyl and carbonyl groups, which can influence its reactivity and biological activity .
1-Hydroxy-2-methylquinolin-4(1H)-one participates in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, making it suitable for further derivatization to enhance its pharmacological properties .
The mechanism of action for compounds like 1-hydroxy-2-methylquinolin-4(1H)-one often involves interactions with biological targets such as enzymes or receptors. For instance, it has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, which plays a crucial role in bacterial respiration and survival .
The binding affinity and inhibitory action are typically assessed through biochemical assays that measure growth inhibition in bacterial strains. The compound's structure allows it to fit into the active site of the target enzyme, thereby blocking its function.
1-Hydroxy-2-methylquinolin-4(1H)-one has several scientific applications:
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a devastating global health threat with a particularly alarming rise in drug-resistant strains. Since 2000, TB has caused over 60 million deaths globally, with drug-resistant variants posing an escalating crisis. By 2020, approximately 70% (2.1 million) of the estimated 3.0 million people with drug-resistant TB worldwide harbored strains resistant to frontline therapeutics—a significant increase from 61% in 2019 and 50% in 2018 [1]. Multidrug-resistant TB (MDR-TB), extensively drug-resistant TB (XDR-TB), and totally drug-resistant TB (TDR-TB) exhibit dramatically reduced cure rates due to their resilience against conventional drug regimens. This resistance emerges from both intrinsic physiological mechanisms (e.g., efflux pumps, cell envelope impermeability) and acquired genetic mutations that diminish drug binding or activity. The grim therapeutic outcomes for resistant TB—coupled with the protracted treatment timelines for drug-susceptible cases—highlight the urgent need for agents targeting novel bacterial pathways to circumvent existing resistance mechanisms [1] [2].
Table 1: Escalating Global Burden of Drug-Resistant TB
Year | Drug-Resistant TB Cases (Millions) | Percentage of Total TB Cases | Primary Concerns |
---|---|---|---|
2018 | 1.7 | 50% | Emergence of XDR-TB |
2019 | 2.2 | 61% | Increased MDR-TB prevalence |
2020 | 2.1 | 70% | TDR-TB threat; limited treatment options |
The mycobacterial respiratory chain has emerged as a rich source of therapeutic targets, particularly the cytochrome bcc-aa₃ complex (Cyt-bcc), which is inhibited by promising candidates like Q203 (currently in Phase II trials). However, Mtb possesses a remarkable redundancy in its respiratory electron transport chain: when Cyt-bcc is pharmacologically inhibited or genetically deleted, the alternative terminal oxidase cytochrome bd (Cyt-bd) compensates [1] [2]. Cyt-bd, a quinol-oxidizing terminal oxygen reductase, exhibits exceptionally high oxygen affinity, enabling bacterial survival under hypoxic stress (e.g., within granulomas) and during oxidative burst attacks from host immune cells. Critically, by maintaining the proton motive force and facilitating ATP synthesis even when Cyt-bcc is blocked, Cyt-bd confers intrinsic resistance to Cyt-bcc inhibitors like Q203, rendering them bacteriostatic rather than bactericidal [1] [3].
This resilience is demonstrated starkly in experiments: only in Cyt-bd knockout mutants does Q203 completely inhibit Mtb respiration. Consequently, dual inhibition of both Cyt-bcc and Cyt-bd induces a synergistic bactericidal effect, collapsing bacterial energetics irreversibly [1] [8]. Despite its validated therapeutic importance, few potent Cyt-bd inhibitors existed prior to recent work. Early candidates like aurachin D showed promise in enhancing Q203 efficacy against M. smegmatis but were hampered by poor solubility and potential toxicity. Other molecules, such as ND-011992 and HM2-16F, exhibited only moderate activity, underscoring the need for novel chemical scaffolds [1] [2].
Table 2: Key Mycobacterial Respiratory Chain Targets and Inhibitors
Target Complex | Function | Representative Inhibitor | Clinical Status | Limitation without Cyt-bd Inhibition |
---|---|---|---|---|
Cyt-bcc (QcrB subunit) | Proton-pumping electron transport | Q203 | Phase II completed | Bacteriostatic; Cyt-bd maintains respiration |
F₁Fₒ-ATP Synthase | ATP Synthesis | Bedaquiline | FDA-approved for MDR-TB | Resistance emergence |
NDH-2 | Electron transfer to menaquinone pool | Clofazimine | Repurposed for MDR-TB | Indirect effects; complex mechanism |
Cyt-bd | Alternative terminal oxidase; O₂ reduction | Aurachin D (historical), 1-Hydroxy-2-methylquinolin-4(1H)-one derivatives (recent) | Preclinical | N/A (emerging target) |
The discovery of 1-Hydroxy-2-methylquinolin-4(1H)-one derivatives represents a breakthrough in targeting Cyt-bd. This scaffold emerged from systematic medicinal chemistry efforts initiated by the identification of two FDA-approved drugs, ivacaftor (cystic fibrosis therapy) and roquinimex (immunomodulator), via virtual screening against a homology model of Mtb Cyt-bd. Both drugs exhibited moderate but reproducible binding affinity to the menaquinol-binding site (Q-loop) of Cyt-bd and selectively inhibited growth of a M. smegmatis ΔqcrCAB mutant (lacking Cyt-bcc and reliant solely on Cyt-bd), while showing no activity against wild-type strains [1] [3] [8].
The common 4-hydroxyquinolinone core shared by ivacaftor and roquinimex served as a pharmacophoric template for rational design. Researchers synthesized a series of derivatives, optimizing substituents for enhanced binding, solubility, and anti-mycobacterial potency. Compound 8d (a specific 1-hydroxy-2-methylquinolin-4(1H)-one derivative) emerged as a lead candidate, demonstrating:
The molecular interactions underpinning 8d's efficacy involve critical hydrogen bonding between its C4 carbonyl oxygen and hydroxyl group with residues in the Q-loop (e.g., His186, Asn48 in the G. thermodenitrificans homology model), alongside hydrophobic contacts from the methyl group and aryl substituents. This binding disrupts menaquinol oxidation and electron transfer to oxygen [1] [3]. The scaffold’s synthetic versatility allows for diverse modifications at positions N1, C3, and the fused benzene ring, enabling optimization of drug-like properties while retaining the essential 4-hydroxy-2-oxo motif crucial for Cyt-bd inhibition and anti-TB activity [1] [7].
Table 3: Evolution and Optimization of 1-Hydroxy-2-methylquinolin-4(1H)-one Derivatives
Compound | Key Structural Features | Cyt-bd Binding Affinity (Kd) | MIC vs. ΔqcrCAB M. smegmatis | Synergy with Q203 |
---|---|---|---|---|
Ivacaftor | 4-Oxo moiety; dimethylcarbamoyl side chain | Moderate (µM range) | Weak activity | Not tested |
Roquinimex | Unsubstituted core; free N-H | Moderate (µM range) | Weak activity | Not tested |
8a | 4-(Trifluoromethoxy)benzyl at N1 | Not reported | ~12.5 μM | Partial oxygen consumption inhibition |
8d | Optimized 4-substituted benzyl group at N1 | 4.17 ± 0.73 μM | 6.25 μM | Complete inhibition of oxygen consumption |
8e | Alternative aryl substitution | Weaker than 8d | >12.5 μM | Less effective than 8d |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9